molecular formula C13H15F2N3O B3012462 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2380042-96-4

2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide

Cat. No. B3012462
CAS RN: 2380042-96-4
M. Wt: 267.28
InChI Key: PTWYUSRENYNTLJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and belongs to the class of azaspiro compounds. DPA-714 has been extensively studied for its ability to bind to the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of neuroimaging. DPA-714 has been shown to bind to 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide, which is upregulated in neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis. This property of DPA-714 makes it a valuable tool for the detection and monitoring of neuroinflammatory diseases. Additionally, DPA-714 has been studied for its potential applications in cancer research, as 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide is also upregulated in some types of cancer.

Mechanism of Action

DPA-714 binds to 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide, which is located in the outer mitochondrial membrane of cells. 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide is involved in the transport of cholesterol into the mitochondria, which is essential for the production of steroid hormones. 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide is also upregulated in neuroinflammatory conditions and some types of cancer. The binding of DPA-714 to 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide has been shown to modulate immune responses and reduce inflammation in neuroinflammatory conditions. Additionally, DPA-714 has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects. In neuroinflammatory conditions, DPA-714 has been shown to reduce inflammation and modulate immune responses. This property of DPA-714 makes it a potential therapeutic agent for the treatment of neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Additionally, DPA-714 has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. This property of DPA-714 makes it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments. It has a high affinity for 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide, making it a valuable tool for the detection and monitoring of neuroinflammatory diseases and some types of cancer. Additionally, DPA-714 has been optimized for yield and purity, making it a viable compound for scientific research. However, DPA-714 also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, DPA-714 has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of DPA-714. One area of research is the development of DPA-714 analogs with improved properties and potential applications. Additionally, more research is needed to fully understand the mechanism of action of DPA-714 and its potential applications in neuroinflammatory diseases and cancer. Another area of research is the development of imaging agents that can target 2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide and be used for the detection and monitoring of neuroinflammatory diseases and some types of cancer. Overall, DPA-714 has significant potential for scientific research and the development of new therapeutic agents.

Synthesis Methods

The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 2,2-difluoroethylamine with pyridine-3-carboxylic acid to form an intermediate product. This intermediate is then reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the final product, DPA-714. The synthesis of DPA-714 has been optimized to increase yield and purity, making it a viable compound for scientific research.

properties

IUPAC Name

2,2-difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O/c14-13(15)9-12(13)3-6-18(7-4-12)11(19)17-10-2-1-5-16-8-10/h1-2,5,8H,3-4,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWYUSRENYNTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide

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